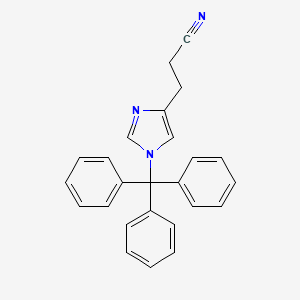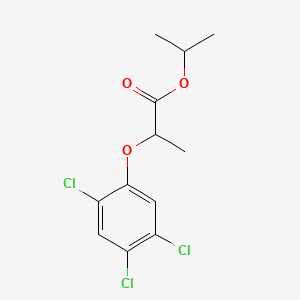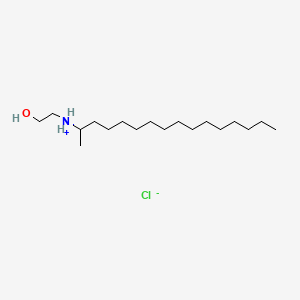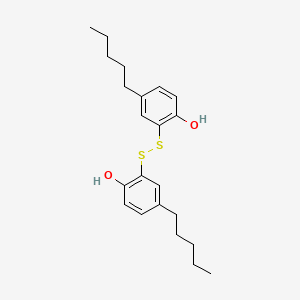
2,2'-Dithiobis(4-pentylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(4-pentylphenol) is an organic compound with the molecular formula C22H30O2S2 It is characterized by the presence of two phenolic groups connected by a disulfide bond, each phenolic group being substituted with a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(4-pentylphenol) typically involves the reaction of 4-pentylphenol with a disulfide-forming reagent. One common method is the oxidative coupling of 4-pentylphenol using iodine or other oxidizing agents in the presence of a base. The reaction conditions often include a solvent such as ethanol or acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(4-pentylphenol) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(4-pentylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenolic derivatives.
科学的研究の応用
2,2’-Dithiobis(4-pentylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2,2’-Dithiobis(4-pentylphenol) involves its ability to interact with biological molecules through its phenolic and disulfide groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the disulfide bond can undergo redox reactions, modulating cellular redox states. These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(benzothiazole): Known for its use as a rubber accelerator and corrosion inhibitor.
2,2’-Dithiobis(pyridine N-oxide): Used in coordination chemistry and as an antibacterial agent.
2,2’-Dithiobis(5-phenyl-1,3,4-oxadiazole): Employed in analytical chemistry for thiol determination.
Uniqueness
2,2’-Dithiobis(4-pentylphenol) is unique due to its specific substitution pattern with pentyl groups, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the stabilization of polymers and in biological systems.
特性
CAS番号 |
60774-06-3 |
|---|---|
分子式 |
C22H30O2S2 |
分子量 |
390.6 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-pentylphenyl)disulfanyl]-4-pentylphenol |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-17-11-13-19(23)21(15-17)25-26-22-16-18(10-8-6-4-2)12-14-20(22)24/h11-16,23-24H,3-10H2,1-2H3 |
InChIキー |
QFIVQAAPVGDRHJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


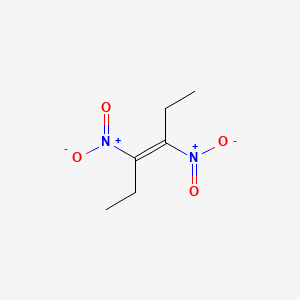
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)

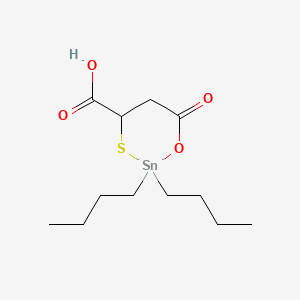
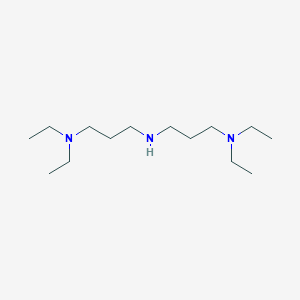

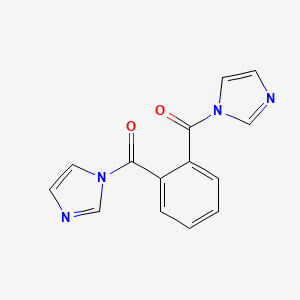
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
